(E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(2-oxo-1-(prop-2-yn-1-yl)indolin-3-ylidene)hydrazinyl)ethyl)benzamide
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Overview
Description
3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-1-(PROP-2-YN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a complex organic compound that features a trimethoxybenzamide core linked to an indole derivative via a hydrazinecarbonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-1-(PROP-2-YN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves multiple steps. One common approach is the esterification of 3,4,5-trimethoxybenzoic acid with an appropriate alcohol, followed by the formation of the hydrazinecarbonyl linkage and subsequent coupling with the indole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-1-(PROP-2-YN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trimethoxybenzamide core can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-1-(PROP-2-YN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-1-(PROP-2-YN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(2-pyridinyl)benzamide hydrochloride
- 3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide
- 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide
Uniqueness
What sets 3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-1-(PROP-2-YN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE apart is its unique combination of a trimethoxybenzamide core with an indole derivative, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H22N4O6 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-1-prop-2-ynylindol-3-yl)diazenyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H22N4O6/c1-5-10-27-16-9-7-6-8-15(16)20(23(27)30)26-25-19(28)13-24-22(29)14-11-17(31-2)21(33-4)18(12-14)32-3/h1,6-9,11-12,30H,10,13H2,2-4H3,(H,24,29) |
InChI Key |
GYNKWICONBYOTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC#C)O |
Origin of Product |
United States |
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